1-(2-Nitrophenyl)pyrrolidin-2-one

Overview

Description

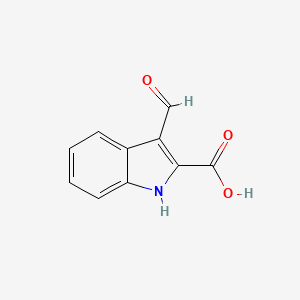

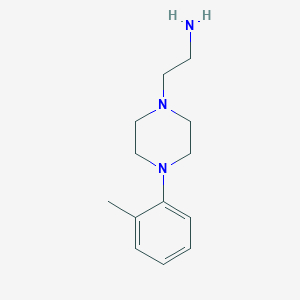

1-(2-Nitrophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of organic compounds known as nitrophenylpyrrolidinones. These compounds are characterized by a pyrrolidinone ring substituted with a nitrophenyl group. The specific structure and properties of these compounds make them of interest in various fields, including materials science and organic chemistry.

Synthesis Analysis

The synthesis of nitrophenylpyrrolidinones can be achieved through various chemical reactions. For instance, the paper titled "Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one" describes the preparation of a related compound through a three-component reaction, which could potentially be adapted for the synthesis of 1-(2-Nitrophenyl)pyrrolidin-2-one .

Molecular Structure Analysis

The molecular structure of nitrophenylpyrrolidinones is crucial for their properties and reactivity. In the paper "Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY)," the authors describe the crystal structure of a closely related compound, which crystallizes in the orthorhombic space group. Such structural information is vital for understanding the physical properties and potential applications of these compounds .

Chemical Reactions Analysis

Nitrophenylpyrrolidinones can undergo various chemical reactions. The paper "Radical addition reaction of alcohols to 1-(4-nitrophenyl)-5H-pyrrolin-2-one" explores the reactivity of a similar compound with alcohols, leading to the formation of substituted pyrrolidones. This study provides insights into the chemical behavior of nitrophenylpyrrolidinones and their potential for further functionalization .

Physical and Chemical Properties Analysis

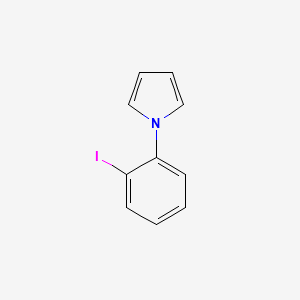

The physical and chemical properties of nitrophenylpyrrolidinones are influenced by their molecular structure. The electrochromic properties of a copolymer based on a related compound, 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole, are discussed in the paper "A novel multielectrochromic copolymer based on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole and EDOT." This study highlights the potential applications of nitrophenylpyrrolidinones in electrochromic devices .

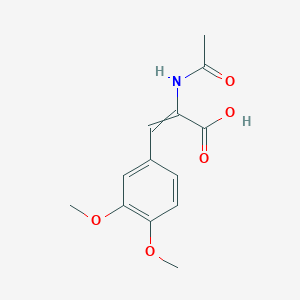

The dynamics of the excited states of a related compound, 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine, are investigated in the paper "Ultrafast dynamics of the excited states of 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine." The study provides valuable information on the photophysical behavior of nitrophenylpyrrolidinones, which is essential for their potential use in optical applications .

Scientific Research Applications

Excited State Dynamics

1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine (p-NPP), a derivative of 1-(2-Nitrophenyl)pyrrolidin-2-one, has been studied for its excited state dynamics using subpicosecond transient absorption spectroscopy. This research found that conformational relaxation, internal conversion, and intersystem crossing are key relaxation pathways following photoexcitation. The study highlights the impact of solvent polarity on these processes, indicating potential applications in understanding and manipulating photochemical reactions (Ghosh & Palit, 2012).

Condensation Reactions

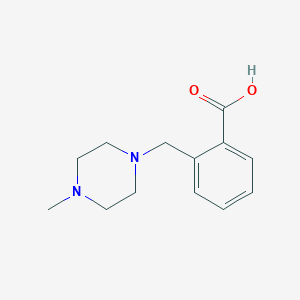

1-(4-Nitrophenyl)pyrrolin-2-one has been involved in condensation reactions with aromatic aldehydes. The research explores the synthesis of 5-arylidene-1-(4-nitrophenyl)pyrrolin-2-onium perchlorates, indicating its use in synthesizing complex organic compounds (Sibiryakova et al., 2006).

Crystal Growth and Characterization

A study on the growth of new 1-(4-Nitrophenyl) pyrrolidine single crystals reveals their structural and spectroscopic properties. This research provides insights into the crystalline nature and thermal properties of these compounds, suggesting applications in materials science and engineering (Nirosha, Kalainathan, & Aravindan, 2015).

Organocatalysis

A derivative of 1-(2-Nitrophenyl)pyrrolidin-2-one, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, serves as an organocatalyst for asymmetric Michael addition. The study of this compound may aid in understanding the catalyzing mechanism of similar chemicals, relevant in organic synthesis and pharmaceutical research (Yan-fang, 2008).

Electrochromic Properties

Copolymerization of 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole with 3,4-ethylene dioxythiophene, a related compound, produces a film with distinct electrochromic properties. This finding opens possibilities for its use in electrochromic devices and materials science (Variş et al., 2007).

Asymmetric Synthesis

(2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from l-proline and structurally similar to 1-(2-Nitrophenyl)pyrrolidin-2-one, has shown efficiency as an organocatalyst for asymmetric Michael addition. It demonstrates the potential of pyrrolidine derivatives in producing enantiomerically pure compounds, significant in drug development and chiral chemistry (Singh et al., 2013).

Safety and Hazards

The safety information for 1-(2-Nitrophenyl)pyrrolidin-2-one includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The pyrrolidine ring, a key component of 1-(2-Nitrophenyl)pyrrolidin-2-one, is a versatile scaffold for novel biologically active compounds . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives, which include 1-(2-nitrophenyl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a way that is influenced by its stereochemistry and spatial orientation of substituents .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It’s known that pyrrolidine derivatives can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .

Action Environment

It’s known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its spatial orientation .

properties

IUPAC Name |

1-(2-nitrophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10-6-3-7-11(10)8-4-1-2-5-9(8)12(14)15/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJGMOBQPGMBCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1309468.png)

![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1309472.png)

![5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol](/img/structure/B1309483.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309489.png)